molecular formula C22H22F3N3O3 B14998842 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B14998842
M. Wt: 433.4 g/mol
InChI Key: OMYXZHRKNAUXTC-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Phenyl Groups: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22F3N3O3

Molecular Weight

433.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C22H22F3N3O3/c1-29-16-7-5-15(6-8-16)17-13-20(22(23,24)25)28-21(27-17)26-11-10-14-4-9-18(30-2)19(12-14)31-3/h4-9,12-13H,10-11H2,1-3H3,(H,26,27,28)

InChI Key

OMYXZHRKNAUXTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)NCCC3=CC(=C(C=C3)OC)OC)C(F)(F)F

Origin of Product

United States

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